1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine
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Overview
Description
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethoxy group, two methyl groups, and a sulfonyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2,5-dimethylphenyl sulfonyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Piperidine derivatives are explored for their potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide: This compound has a similar structure but includes a carboxamide group.
1-(4-Ethoxy-2,5-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine: This compound has additional methyl groups on the piperidine ring
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-10-13(3)15(11-12(14)2)20(17,18)16-8-6-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFQZSQWIGLCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332273 |
Source
|
Record name | 1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24790324 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
713096-74-3 |
Source
|
Record name | 1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701332273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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